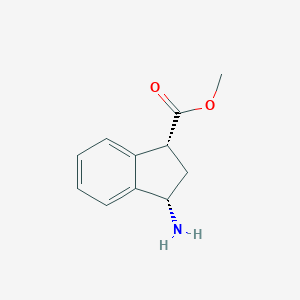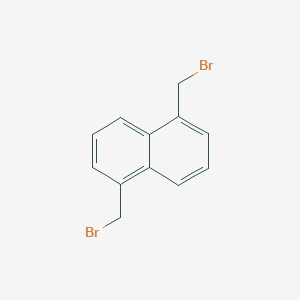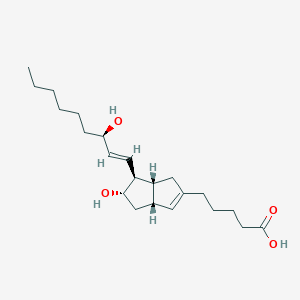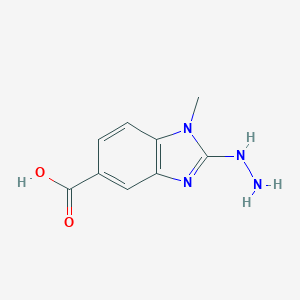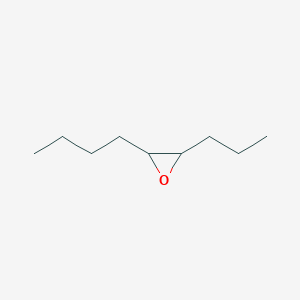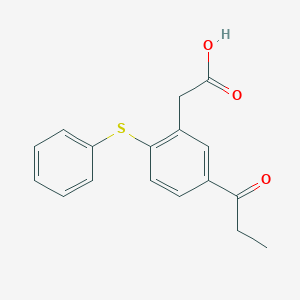
2-Phenylthio-5-propionylphenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylthio-5-propionylphenylacetic acid is a chemical compound with the molecular formula C17H16O3S . It has a molecular weight of 300.37 . This compound is a useful synthetic intermediate in the synthesis of Zaltoprofen , an inhibitor of Cox-1 and Cox-2 .
Molecular Structure Analysis
The molecular structure of 2-Phenylthio-5-propionylphenylacetic acid is crucial in determining its chemical reactivity and physical properties. Studies involving X-ray diffraction and NMR spectroscopy provide insights into the arrangement of atoms within these molecules, affecting their reactivity and interaction with other compounds.Chemical Reactions Analysis
While specific chemical reactions involving 2-Phenylthio-5-propionylphenylacetic acid are not detailed in the available resources, phenylacetic acid derivatives, including compounds like this one, are involved in a wide range of synthetic pathways and have been studied for their chemical reactivity.Physical And Chemical Properties Analysis
This compound has a melting point of 108-110°C and a predicted boiling point of 499.4±45.0 °C . Its density is predicted to be 1.26±0.1 g/cm3 . It is slightly soluble in DMSO and Methanol .Scientific Research Applications
Synthesis of Anti-Inflammatory Agents
2-Phenylthio-5-propionylphenylacetic acid is a key intermediate in the synthesis of Zaltoprofen , a nonsteroidal anti-inflammatory drug (NSAID) . Zaltoprofen is known to inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), with a preference for COX-2 inhibition, which is associated with its anti-inflammatory properties .
Anticancer Research
Derivatives of phenylacetic acid, including 2-Phenylthio-5-propionylphenylacetic acid, have shown potential in anticancer research. Compounds containing the phenylthio group have demonstrated significant cytotoxic activity against human cancer cell lines, suggesting their use as chemotherapeutic agents.
Antimicrobial Applications
Research has isolated phenylacetic acid derivatives from the culture mycelia of Curvularia lunata , which exhibited inhibition of growth in several bacteria and fungi. This indicates the antimicrobial potency of these compounds, including 2-Phenylthio-5-propionylphenylacetic acid, and their potential use in developing new antimicrobial agents.
Chemical Reactivity and Synthesis Pathways
The compound is involved in various synthetic pathways, showcasing its chemical reactivity. It participates in reactions such as photostimulated reactions, amidation, and etherification processes, which are crucial for the synthesis of more complex molecules.
Molecular Structure Analysis
Studies involving X-ray diffraction and NMR spectroscopy have been conducted to understand the molecular structure of phenylacetic acid derivatives. The arrangement of atoms within these molecules is critical for their reactivity and interaction with other compounds.
Development of Synthetic Methodologies
Phenylacetic acid derivatives undergo a range of chemical reactions, including reductions, cyclizations, and C-S coupling/C-H functionalization. For example, iodide-catalyzed reductions have been developed for the synthesis of phenylacetic acids, highlighting the versatility of these compounds in synthetic chemistry.
Pharmaceutical Research
Due to their versatile chemical properties, compounds like 2-Phenylthio-5-propionylphenylacetic acid are significant in pharmaceutical research. They serve as intermediates in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary targets of 2-Phenylthio-5-propionylphenylacetic Acid are the enzymes Cox-1 and Cox-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body. The compound preferentially inhibits Cox-2 .
Mode of Action
2-Phenylthio-5-propionylphenylacetic Acid interacts with its targets, Cox-1 and Cox-2, by binding to their active sites and inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Result of Action
The molecular effect of the compound’s action is the inhibition of Cox-1 and Cox-2 enzymes, leading to a decrease in prostaglandin production . On a cellular level, this results in reduced inflammation and pain signaling.
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-(2-phenylsulfanyl-5-propanoylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3S/c1-2-15(18)12-8-9-16(13(10-12)11-17(19)20)21-14-6-4-3-5-7-14/h3-10H,2,11H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDXFJQJYOGXHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545840 |
Source


|
| Record name | [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylthio-5-propionylphenylacetic acid | |
CAS RN |
103918-73-6 |
Source


|
| Record name | [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

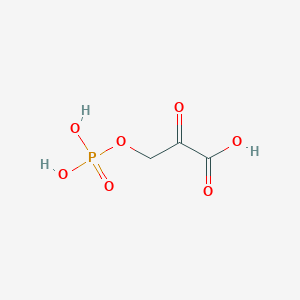
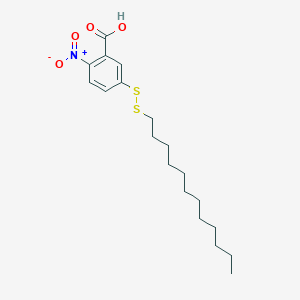

![3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B51763.png)

![1-[(Pyrrolidin-1-yl)methyl]piperazine](/img/structure/B51765.png)
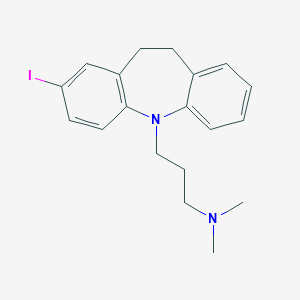
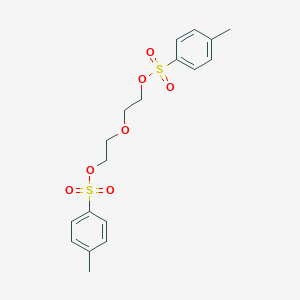
![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)
